molecular formula C12H15NO3 B1489799 1-(4-Ethoxybenzoyl)azetidin-3-ol CAS No. 1338948-22-3

1-(4-Ethoxybenzoyl)azetidin-3-ol

Cat. No.: B1489799
CAS No.: 1338948-22-3
M. Wt: 221.25 g/mol
InChI Key: FENVLGKCXVBSOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(4-Ethoxybenzoyl)azetidin-3-ol” were not found, there are general methods for synthesizing azetidines . For instance, one method involves the reduction of azetidin-2-ones with sodium borohydride .


Chemical Reactions Analysis

Azetidines are known to be reactive due to the considerable ring strain they possess . They can undergo various reactions such as ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Woulfe and Miller (1985) discusses the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, demonstrating significant antimicrobial activity predominantly against Gram-negative bacteria, highlighting the compound's potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).

Anticancer Activity

Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to study their structure-activity relationship concerning their biological characteristics. Their research revealed anticancer effects of certain 2-azetidinones in vitro, suggesting a potential avenue for cancer treatment development (Veinberg et al., 2003).

Tubulin-Targeting Antitumor Agents

Greene et al. (2016) explored the structure-activity relationships for a series of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying potent antiproliferative compounds. These compounds showed promising IC50 values in breast cancer cells and interacted at the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Anti-Inflammatory Activity

Khedekar et al. (2003) reported the synthesis and evaluation of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. This study contributes to understanding the anti-inflammatory potential of azetidin-2-ones (Khedekar et al., 2003).

Synthesis Techniques and Drug Design

Dubois et al. (2019) described the synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation, demonstrating the potential of these compounds for incorporation in drug discovery programs (Dubois et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 4-Ethoxybenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Azetidines are an important class of compounds in organic synthesis and medicinal chemistry, and recent advances have been made in their chemistry and reactivity . Future research may continue to explore their potential in various applications, including drug discovery, polymerization, and as chiral templates .

Properties

IUPAC Name

(4-ethoxyphenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-11-5-3-9(4-6-11)12(15)13-7-10(14)8-13/h3-6,10,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENVLGKCXVBSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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